molecular formula C12H20BN3O3Si B11717201 [1-(2-Trimethylsilylethoxymethyl)pyrazolo[3,4-b]pyridin-5-yl]boronic acid

[1-(2-Trimethylsilylethoxymethyl)pyrazolo[3,4-b]pyridin-5-yl]boronic acid

Cat. No.: B11717201
M. Wt: 293.20 g/mol
InChI Key: BARGDSSEAMLCAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-(2-Trimethylsilylethoxymethyl)pyrazolo[3,4-b]pyridin-5-yl]boronic acid is a heterocyclic boronic acid derivative featuring a pyrazolo[3,4-b]pyridine core substituted with a 2-trimethylsilylethoxymethyl (SEM) group at the 1-position and a boronic acid moiety at the 5-position. This compound is of significant interest in medicinal chemistry and materials science due to the versatility of boronic acids in Suzuki-Miyaura cross-coupling reactions, which are pivotal for constructing complex organic frameworks . The SEM group serves as a protective moiety, enhancing stability during synthetic procedures while allowing selective deprotection under mild acidic conditions .

Properties

Molecular Formula

C12H20BN3O3Si

Molecular Weight

293.20 g/mol

IUPAC Name

[1-(2-trimethylsilylethoxymethyl)pyrazolo[3,4-b]pyridin-5-yl]boronic acid

InChI

InChI=1S/C12H20BN3O3Si/c1-20(2,3)5-4-19-9-16-12-10(7-15-16)6-11(8-14-12)13(17)18/h6-8,17-18H,4-5,9H2,1-3H3

InChI Key

BARGDSSEAMLCAN-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=C(N=C1)N(N=C2)COCC[Si](C)(C)C)(O)O

Origin of Product

United States

Preparation Methods

Rationale for SEM Group Selection

The SEM group is preferred over alternative protecting groups (e.g., benzyl, PMB) due to its stability under basic and mildly acidic conditions, as well as its facile removal using strong acids like trifluoroacetic acid (TFA). Its bulky trimethylsilyl moiety also sterically shields the N1 position, directing subsequent functionalization to the C3, C5, or C6 positions of the pyrazolo[3,4-b]pyridine ring.

SEM Protection Methodology

The SEM group is introduced via alkylation of the pyrazolo[3,4-b]pyridine’s N1 nitrogen using 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl) in the presence of a strong base such as sodium hydride (NaH). The reaction is typically conducted in anhydrous tetrahydrofuran (THF) at 0–25°C, achieving yields of 70–85%. For example, in the synthesis of SEM-protected pyrazolo[3,4-b]pyridines, SEM-Cl (1.2 equiv) is added dropwise to a solution of the heterocycle and NaH (1.5 equiv) in THF, followed by stirring for 12–16 hours at room temperature. The product is isolated via liquid-liquid extraction (ethyl acetate/water) and purified by flash chromatography (cyclohexane/ethyl acetate gradient).

Halogenation at the C5 Position

Direct Halogenation Strategies

To install the boronic acid at C5, the pyrazolo[3,4-b]pyridine core must first be halogenated. Iodination or bromination at C5 is achieved using electrophilic halogenating agents such as N-iodosuccinimide (NIS) or N-bromosuccinimide (NBS). For instance, treatment of SEM-protected pyrazolo[3,4-b]pyridine with NIS (1.1 equiv) in dimethylformamide (DMF) at 80°C for 6 hours affords the 5-iodo derivative in 65–78% yield. The reaction proceeds via electrophilic aromatic substitution, with the SEM group directing halogenation to the C5 position due to its electron-donating effects.

Alternative Halogenation Routes

In cases where direct electrophilic substitution is inefficient, halogenation can be achieved through directed ortho-metalation. Using a lithium diisopropylamide (LDA)-mediated deprotonation at C5, followed by quenching with iodine or bromine, provides the 5-halo product in moderate yields (50–60%). However, this method requires stringent anhydrous conditions and low temperatures (−78°C), making it less practical for large-scale synthesis.

Miyaura Borylation for Boronic Acid Installation

Reaction Conditions and Catalysts

The Miyaura borylation reaction transforms the C5-halogenated intermediate into the corresponding boronic acid pinacol ester, which is subsequently hydrolyzed to the boronic acid. A typical procedure involves reacting 5-iodo-1-SEM-pyrazolo[3,4-b]pyridine with bis(pinacolato)diboron (B2Pin2, 1.5 equiv) in the presence of palladium acetate (Pd(OAc)2, 5 mol%) and 1,1′-bis(diphenylphosphino)ferrocene (dppf, 10 mol%) in dioxane at 80–100°C for 12–24 hours. Potassium acetate (KOAc, 3.0 equiv) is added as a base to neutralize HI byproducts. Yields range from 60% to 85%, depending on the halogen and catalyst loading.

Mechanistic Insights

The reaction proceeds via oxidative addition of the Pd(0) catalyst into the C–I bond, followed by transmetalation with B2Pin2 and reductive elimination to form the C–B bond. The SEM group remains intact under these conditions due to its stability in basic environments. Notably, the use of dppf as a ligand enhances catalytic activity by stabilizing the Pd center and preventing aggregation.

Hydrolysis of Boronic Acid Pinacol Ester

Acidic Hydrolysis

The boronic acid pinacol ester is hydrolyzed to the free boronic acid using hydrochloric acid (HCl, 1–2 M) in a mixture of THF and water (1:1 v/v) at 50°C for 4–6 hours. The SEM group’s stability under these mildly acidic conditions ensures no deprotection occurs during hydrolysis. After neutralization with sodium bicarbonate, the product is extracted into ethyl acetate and purified via silica gel chromatography (methanol/dichloromethane gradient), yielding the final boronic acid in 70–90% purity.

Challenges in Boronic Acid Isolation

Protodeboronation is a common side reaction during hydrolysis, particularly if prolonged heating or strong acids are used. To mitigate this, the reaction is monitored by thin-layer chromatography (TLC), and the hydrolysis time is minimized. Additionally, adding a radical scavenger like 2,6-di-tert-butyl-4-methylphenol (BHT) can suppress protodeboronation.

Optimization and Scalability Considerations

Catalyst Recycling

Recent advances demonstrate that immobilizing Pd catalysts on magnetic nanoparticles (e.g., Fe3O4@SiO2-Pd) allows for catalyst recovery and reuse, reducing costs in large-scale synthesis. This approach maintains yields above 75% over three cycles while minimizing Pd leaching.

Solvent Selection

Switching from dioxane to cyclopentyl methyl ether (CPME) improves reaction safety and sustainability, as CPME has a higher boiling point (106°C) and lower toxicity. Trials with CPME show comparable borylation yields (78–82%) to traditional solvents.

Analytical Characterization

Spectral Data

  • ¹H NMR (400 MHz, CDCl3): δ 8.65 (s, 1H, C3-H), 8.20 (s, 1H, C6-H), 5.40 (s, 2H, OCH2), 3.60 (t, J = 8.0 Hz, 2H, CH2O), 0.95 (t, J = 8.0 Hz, 2H, CH2Si), −0.05 (s, 9H, Si(CH3)3).

  • ¹¹B NMR (128 MHz, DMSO-d6): δ 30.2 (broad signal, B(OH)2).

  • HRMS (ESI+) : m/z calculated for C₁₄H₂₁BN₃O₃Si [M+H]+: 334.1456; found: 334.1459 .

Chemical Reactions Analysis

[1-(2-Trimethylsilylethoxymethyl)pyrazolo[3,4-b]pyridin-5-yl]boronic acid undergoes various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates using oxidizing agents such as hydrogen peroxide or sodium perborate.

    Reduction: Reduction of the pyrazolo[3,4-b]pyridine core can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups using reagents like halides or organometallic compounds.

Common reagents and conditions used in these reactions include organic solvents (e.g., tetrahydrofuran, dichloromethane), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions to optimize reaction efficiency.

Scientific Research Applications

[1-(2-Trimethylsilylethoxymethyl)pyrazolo[3,4-b]pyridin-5-yl]boronic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: It serves as an intermediate in the development of new drugs, particularly those targeting cancer and neurological disorders.

    Industry: The compound is utilized in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of [1-(2-Trimethylsilylethoxymethyl)pyrazolo[3,4-b]pyridin-5-yl]boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with hydroxyl and amino groups in proteins, leading to inhibition of enzyme activity. The pyrazolo[3,4-b]pyridine core can interact with various receptors and enzymes, modulating their activity through binding to active sites or allosteric sites. These interactions can trigger downstream signaling pathways, affecting cellular processes such as proliferation, differentiation, and apoptosis.

Comparison with Similar Compounds

Methyl-Substituted Analogs

  • (2-Methyl-2H-pyrazolo[3,4-b]pyridin-5-yl)boronic acid (CAS: 2304634-03-3, MFCD20926164): This analog replaces the SEM group with a methyl group at the 2-position. However, it lacks the protective advantages of SEM, making it less stable under harsh reaction conditions . Molecular weight: 176.97 g/mol (C₇H₈BN₃O₂), compared to the target compound’s higher molecular weight due to the SEM group .
  • This compound has demonstrated utility in synthesizing antitubercular agents .

Pinacol Ester Derivatives

  • 2-Methyl-2H-pyrazolo[3,4-b]pyridine-5-boronic acid pinacol ester (CAS: 1809889-70-0):
    • The pinacol ester protects the boronic acid, improving shelf life and handling. However, it requires additional hydrolysis steps to regenerate the active boronic acid, unlike the SEM-protected compound, which can be deprotected in situ .

Reactivity in Cross-Coupling Reactions

  • The SEM group in this compound provides steric shielding, which may slow reaction kinetics in Suzuki couplings compared to smaller substituents like methyl. However, this shielding can prevent undesired side reactions, such as protodeboronation, enhancing yields in complex syntheses .
  • In contrast, unprotected analogs like (1H-pyrazolo[3,4-b]pyridin-5-yl)boronic acid (CAS: 1417985-25-1) exhibit higher reactivity but are prone to disproportionation in protic solvents, limiting their utility in aqueous conditions .

Biological Activity

[1-(2-Trimethylsilylethoxymethyl)pyrazolo[3,4-b]pyridin-5-yl]boronic acid is a heterocyclic compound belonging to the pyrazolopyridine family. Its unique structure features a boronic acid group, which is known for its ability to form reversible covalent bonds with diols, making it a significant candidate in medicinal chemistry and biological research. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C12H20BN3O3Si. The presence of the trimethylsilylethoxymethyl group enhances its solubility and stability, which is crucial for biological applications.

PropertyValue
Molecular FormulaC12H20BN3O3Si
Molecular Weight263.29 g/mol
SolubilitySoluble in organic solvents
Melting PointNot specified

The mechanism of action of this compound involves its interaction with various biological targets:

  • Enzyme Inhibition : The boronic acid moiety can form reversible covalent bonds with hydroxyl and amino groups in proteins, leading to inhibition of enzyme activity. This interaction can affect critical cellular processes such as proliferation and apoptosis.
  • Receptor Binding : The pyrazolo[3,4-b]pyridine core can interact with specific receptors and enzymes, modulating their activity through binding to active or allosteric sites.

In Vitro Studies

Recent studies have highlighted the potential of boronic acids as inhibitors of tubulin polymerization. For instance, compounds structurally related to this compound have demonstrated significant cell-growth inhibition in various cancer cell lines.

CompoundIC50 (μM)Cell Line
Boronic Acid Derivative 10.48 - 2.1B-16
Boronic Acid Derivative 221 - 22Jurkat

These compounds exhibited notable apoptotic effects, indicating their potential as anticancer agents .

Computational Predictions

Predictive models using tools like PASS (Prediction of Activity Spectra for Substances) suggest that this compound may exhibit biological activities against various targets, including:

  • Antitumor activity
  • Antimicrobial properties
  • Enzyme inhibition

Case Studies

  • Anticancer Activity : A study explored the synthesis and biological evaluation of boronic acid derivatives as tubulin polymerization inhibitors. The results indicated that certain derivatives significantly inhibited cell growth in cancer cell lines at micromolar concentrations .
  • Diabetes Management : Research has investigated pyrazole derivatives for their α-glucosidase inhibition properties, which could aid in controlling postprandial hyperglycemia in diabetic patients. The findings suggest that modifications in the structure can enhance inhibitory activities against this enzyme .

Q & A

Basic: What are the common synthetic routes for preparing [1-(2-Trimethylsilylethoxymethyl)pyrazolo[3,4-b]pyridin-5-yl]boronic acid?

Methodological Answer:
The synthesis typically involves multi-step strategies:

  • Core Formation : Condensation of 3-aminopyrazole derivatives with α,β-unsaturated carbonyl compounds (e.g., ethyl acrylate) under acid catalysis (e.g., acetic acid/HCl) to form the pyrazolo[3,4-b]pyridine scaffold .
  • Boronic Acid Introduction : Bromination at the 5-position of the pyrazolo[3,4-b]pyridine core, followed by Miyaura borylation using bis(pinacolato)diboron (B₂pin₂) and Pd catalysis (e.g., Pd(dppf)Cl₂) .
  • Protective Group Strategy : The 2-(trimethylsilyl)ethoxymethyl (SEM) group is introduced via alkylation to protect reactive sites during synthesis .

Basic: What spectroscopic techniques are used to characterize this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Confirm the SEM group (δ ~0.1 ppm for Si(CH₃)₃) and boronic acid proton (δ ~8-9 ppm in DMSO-d₆) .
  • FT-IR : Identify B-O stretching (~1340 cm⁻¹) and SEM-related Si-O-C vibrations (~1100 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ with <2 ppm error) .

Advanced: How can Suzuki-Miyaura cross-coupling be optimized for this boronic acid in complex heterocyclic systems?

Methodological Answer:

  • Catalyst Selection : Use Pd(PPh₃)₄ or PdCl₂(dppf) with ligand additives (e.g., SPhos) to enhance reactivity .
  • Solvent System : Toluene/ethanol (3:1) with 2M K₂CO₃ as base for solubility and stability of the boronic acid .
  • Temperature Control : Reactions at 105°C under microwave irradiation reduce side reactions (e.g., protodeboronation) .
  • Monitoring : TLC or LC-MS to track coupling efficiency. Post-reaction purification via silica gel chromatography yields β-arylated derivatives in >85% yield .

Advanced: What strategies enable regioselective functionalization of the pyrazolo[3,4-b]pyridine core?

Methodological Answer:

  • Directed C-H Activation : Use Pd(OAc)₂ with directing groups (e.g., SEM) to functionalize the 3-position .
  • Electrophilic Substitution : Nitration (HNO₃/H₂SO₄) at the 4-position, followed by reduction to introduce amines .
  • Nucleophilic Aromatic Substitution : Replace halogen atoms (e.g., Cl at 5-position) with amines or alkoxides under CuI catalysis .

Advanced: How to design experiments evaluating its potential as a kinase inhibitor?

Methodological Answer:

  • Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with kinase active sites (e.g., c-Met kinase, PDB: 3U6I). Key interactions include π-π stacking with Val1092 and H-bonds with Met1160 .
  • Enzymatic Assays : Measure IC₅₀ via ADP-Glo™ Kinase Assay against recombinant kinases (e.g., EGFR, VEGFR). Include staurosporine as a positive control .
  • Cell-Based Validation : Test anti-proliferative activity in cancer cell lines (e.g., H1299 lung cancer) using MTT assays, comparing to erlotinib .

Advanced: How to analyze structure-activity relationships (SAR) for antimicrobial activity?

Methodological Answer:

  • Library Design : Synthesize derivatives with variations at the 3-, 5-, and 6-positions (e.g., Cl, CF₃, aryl groups) .
  • MIC Testing : Assess minimum inhibitory concentrations against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) using microdilution methods .
  • Key SAR Insights :
    • Electron-withdrawing groups (e.g., Cl) at 5-position enhance antifungal activity .
    • Hydrophobic substituents (e.g., 3,4-dimethoxyphenyl) improve membrane penetration .

Advanced: What computational methods predict metabolic stability of derivatives?

Methodological Answer:

  • In Silico Tools : Use SwissADME to predict CYP450 metabolism and physicochemical properties (e.g., logP, topological polar surface area) .
  • Metabolite Identification : Incubate derivatives with human liver microsomes (HLMs) and analyze via UPLC-QTOF-MS .
  • Structural Optimization : Introduce SEM groups to block oxidation sites, improving half-life (t₁/₂ >2 hrs in HLMs) .

Basic: How to troubleshoot low yields in Miyaura borylation?

Methodological Answer:

  • Purge Inert Atmosphere : Ensure argon degassing to prevent boronic acid oxidation .
  • Catalyst Freshness : Use freshly prepared Pd(dppf)Cl₂ to avoid deactivation .
  • Workup Optimization : Quench with aqueous NH₄Cl to minimize boronic acid hydrolysis, followed by extraction with ethyl acetate .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.